Benzimidazol-5-ol, 2-(trifluoromethyl)-
Overview
Description
Benzimidazol-5-ol, 2-(trifluoromethyl)- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core with a hydroxyl group at the 5th position and a trifluoromethyl group at the 2nd position. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit diverse pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
Benzimidazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes . The trifluoromethyl group in the compound could potentially enhance its reactivity and interaction with these targets .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, potentially enhancing their stability and bioavailability .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting they may exert various effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzimidazol-5-ol, 2-(trifluoromethyl)- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with trifluoroacetic acid or its derivatives. The reaction typically proceeds under acidic conditions, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield .
Chemical Reactions Analysis
Types of Reactions: Benzimidazol-5-ol, 2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms benzimidazol-5-one, 2-(trifluoromethyl)-.
- Reduction of the nitro group forms benzimidazol-5-amine, 2-(trifluoromethyl)-.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Benzimidazol-5-ol, 2-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
- Benzimidazole
- Benzoxazole
- Benzothiazole
Comparison: Benzimidazol-5-ol, 2-(trifluoromethyl)- is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. These functional groups confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. For example, the trifluoromethyl group enhances lipophilicity and metabolic stability, making it more effective in certain therapeutic applications .
Properties
IUPAC Name |
2-(trifluoromethyl)-3H-benzimidazol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-12-5-2-1-4(14)3-6(5)13-7/h1-3,14H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWNYYWVRVWOEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237652 | |
Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-90-4 | |
Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazol-5-ol, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00237652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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